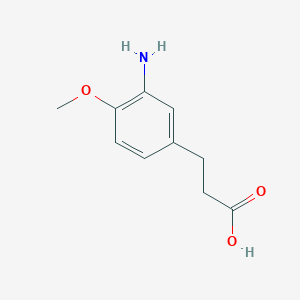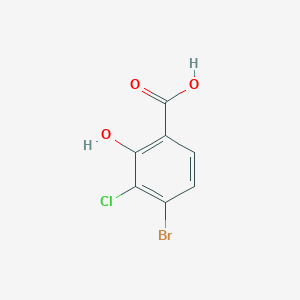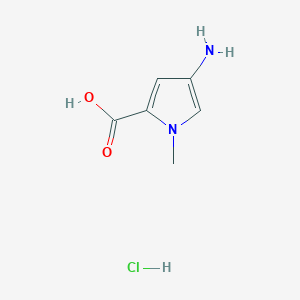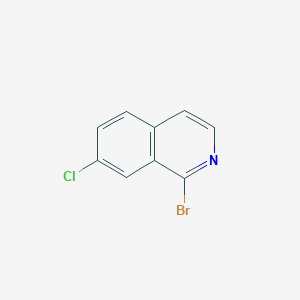![molecular formula C12H16ClN3O B1375722 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1423887-71-1](/img/structure/B1375722.png)
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
Descripción general
Descripción
“1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the molecular weight of 253.73 . It is also known as PF-06815345, a liver-targeted, orally available prodrug .
Molecular Structure Analysis
The IUPAC name for this compound is 1-acetyl-4-[(4-chloro-2-pyridinyl)methyl]piperazine . Its InChI Code is 1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Synthesis Methods : 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one and related compounds are synthesized through various methods, including one-pot processes and reactions with different chemical agents. These methods focus on yielding high-purity compounds efficiently (Bhat et al., 2018).
- Crystal Structure Analysis : Studies on crystal structures of related compounds show detailed molecular geometries, providing insights into their chemical behavior and potential applications (Ullah & Altaf, 2014).
Pharmacological Applications
- Antitumor Activity : Certain derivatives of piperazine, which include 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one, have been investigated for their antitumor activities. These compounds show potential in inhibiting tumor DNA methylation, which is a crucial process in cancer development (Hakobyan et al., 2020).
- Antibacterial and Antifungal Activities : Research indicates that certain azole-containing piperazine derivatives exhibit significant antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Gan et al., 2010).
Other Applications
- Analytical Chemistry : Studies have focused on developing methods for the determination and analysis of piperazine derivatives in biological samples, indicating their relevance in pharmaceutical research and diagnostics (Chavez-Eng et al., 1997).
- Material Science and Chemistry : Piperazine derivatives are also explored in material science for their luminescent properties and potential in photo-induced electron transfer, showing their versatility beyond pharmacological applications (Gan et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-[(4-chloropyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXHVIIQDGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



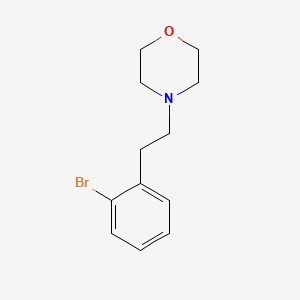
![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)
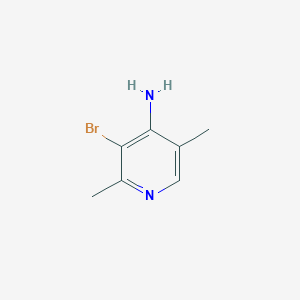
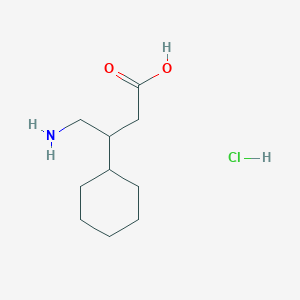
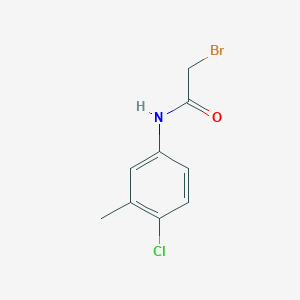
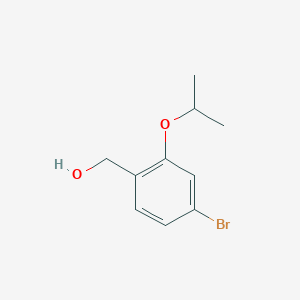
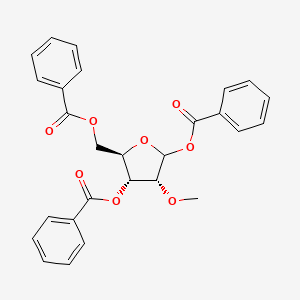
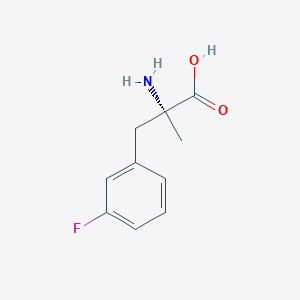
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
